molecular formula C12H10BrNO2 B8538018 3-(benzyloxy)-5-bromopyridine N-oxide

3-(benzyloxy)-5-bromopyridine N-oxide

Cat. No.: B8538018
M. Wt: 280.12 g/mol
InChI Key: NNPSWSWHIIBTHU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-bromopyridine N-oxide is a pyridine derivative characterized by a benzyloxy group at the 3-position, a bromine atom at the 5-position, and an N-oxide functional group. The N-oxide moiety introduces polarity and alters the electronic properties of the pyridine ring, enhancing solubility in polar solvents and influencing reactivity in synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands, where its electronic profile facilitates selective binding .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

3-bromo-1-oxido-5-phenylmethoxypyridin-1-ium

InChI

InChI=1S/C12H10BrNO2/c13-11-6-12(8-14(15)7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

NNPSWSWHIIBTHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C[N+](=C2)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(benzyloxy)-5-bromopyridine N-oxide can be contextualized against analogous pyridine derivatives. Key comparisons include:

Structural Analogues with Halogen and Alkoxy Substituents

Compound Name CAS Number Molecular Formula Substituents (Position) Key Differences vs. Target Compound
3-(Benzyloxy)-5-bromo-2-chloropyridine 880870-13-3 C₁₂H₉BrClNO Cl (2), Br (5), BnO (3) Chlorine at 2-position increases steric hindrance; reduced solubility in polar solvents .
5-Bromo-2-chloro-4-methoxypyridine 52311-48-5 C₆H₅BrClNO Cl (2), Br (5), OMe (4) Methoxy at 4-position alters electronic density; lower logP (1.8 vs. ~2.3 for target) .
5-Bromo-3-methoxy-2-methylpyridine 1150617-80-3 C₇H₈BrNO Me (2), Br (5), OMe (3) Methyl group reduces reactivity in cross-coupling reactions; weaker N-oxide stabilization .
3-Bromo-5-ethoxypyridine 17117-17-8 C₇H₈BrNO Br (3), OEt (5) Ethoxy group at 5-position decreases ring activation; higher thermal stability .

Functional Group Comparisons

  • N-oxide vs. Carboxylic Acid Derivatives :
    The carboxylic acid derivative, 3-(benzyloxy)-5-bromopicolinic acid (CAS 1393534-89-8), exhibits acidic properties (pKa ~3.5) due to the COOH group, contrasting with the basic N-oxide (pKa ~1.2). This difference impacts solubility (carboxylic acid is water-soluble at physiological pH) and biological target interactions .

  • Positional Isomerism : 2-(Benzyloxy)-5-bromopyridine (CAS 83664-33-9) demonstrates distinct reactivity in electrophilic substitution due to the benzyloxy group at the 2-position, which deactivates the ring differently compared to the 3-position isomer. For example, Suzuki-Miyaura coupling occurs preferentially at the 4-position in the 2-benzyloxy isomer, whereas the 3-substituted analogue favors 6-position reactivity .

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